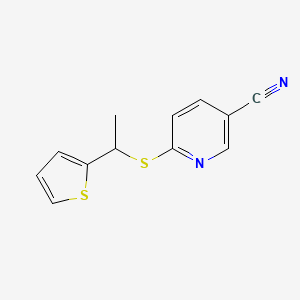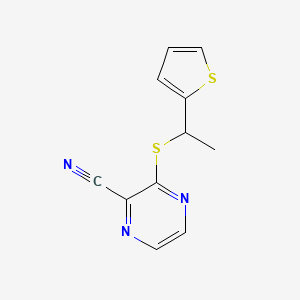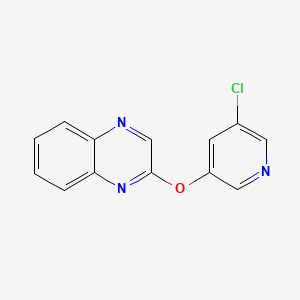![molecular formula C13H15FN2 B7593710 2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile](/img/structure/B7593710.png)
2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile, also known as FP-MeP, is a chemical compound that has gained significant attention in recent years due to its potential scientific research applications. This compound belongs to the class of pyrrolidinyl-substituted phenylacetonitriles and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile acts as a potent inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling. This increase in dopamine signaling has been shown to have various effects on the brain, including increased motivation, improved cognitive function, and increased reward-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase dopamine release in the striatum, which is a region of the brain that is involved in reward processing and motor control. This compound has also been shown to increase dopamine signaling in the prefrontal cortex, which is a region of the brain that is involved in cognitive function and decision-making.
Advantages and Limitations for Lab Experiments
2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile has several advantages for lab experiments, including its high selectivity for DAT and its ability to increase dopamine signaling in the brain. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Future Directions
There are several future directions for research on 2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile. One area of research is the investigation of its potential therapeutic uses in neurological disorders such as Parkinson's disease, ADHD, and drug addiction. Another area of research is the development of new compounds based on the structure of this compound that may have improved selectivity and efficacy. Additionally, further studies are needed to investigate the potential toxicity of this compound and to develop safe handling procedures for the compound.
Synthesis Methods
2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile can be synthesized using various methods, including the reaction of 4-fluorophenylacetonitrile with 2-methylpyrrolidine under basic conditions. The reaction is carried out in the presence of a suitable solvent and a base, such as potassium carbonate, at an elevated temperature. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter (DAT) and can act as a selective ligand for this protein. This compound has been used in studies to investigate the role of DAT in various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
properties
IUPAC Name |
2-[4-(4-fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c1-10-8-12(9-16(10)7-6-15)11-2-4-13(14)5-3-11/h2-5,10,12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJHQCNRNULPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1CC#N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone](/img/structure/B7593641.png)



![N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7593658.png)
![N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7593664.png)
![2-[(4-Chloropyrazol-1-yl)methyl]-5-thiophen-2-yl-1,3-oxazole](/img/structure/B7593671.png)

![4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole](/img/structure/B7593684.png)
![N'-[1-(4-fluorophenyl)ethyl]-N-(3-methylsulfinylphenyl)oxamide](/img/structure/B7593716.png)
![2-[[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593720.png)
![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetamide](/img/structure/B7593722.png)

![2-Methyl-4-[(4-pentylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole](/img/structure/B7593732.png)